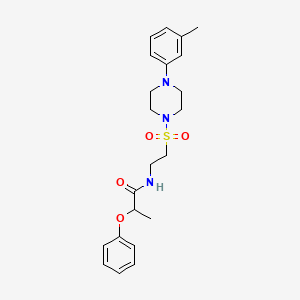![molecular formula C13H13N3O B2551913 N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2093735-01-2](/img/structure/B2551913.png)
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The exact mechanism of action of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to reduce the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) during inflammation. Additionally, this compound has been found to reduce the levels of nitric oxide (NO), a molecule that is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic activities. This compound has also been found to be safe and well-tolerated in animal studies. However, there are some limitations associated with this compound. It has poor solubility in water, which may limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has shown promising results in various scientific research fields. There are several future directions that can be explored to further understand the potential applications of this compound. One direction is to study the effects of this compound on other inflammatory mediators, such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2). Another direction is to investigate the potential of this compound as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for the synthesis of this compound may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has been reported using various methods. One of the most commonly used methods involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to obtain 1-(2-methylphenyl)-3-oxobut-1-en-1-yl)hydrazine. This intermediate compound is then reacted with acetic anhydride and sodium acetate to obtain this compound.
Applications De Recherche Scientifique
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been reported to exhibit antimicrobial, antitumor, and anticonvulsant activities. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and inflammation.
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-8-9-14-16(12)11-7-5-4-6-10(11)2/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWYYHYDWTIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

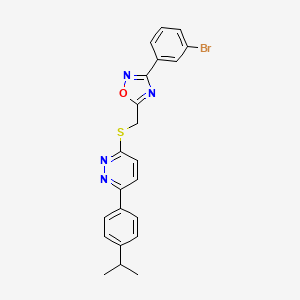
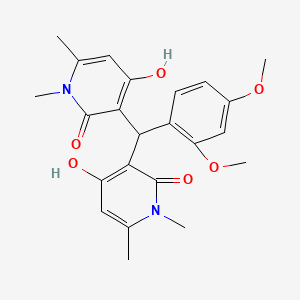

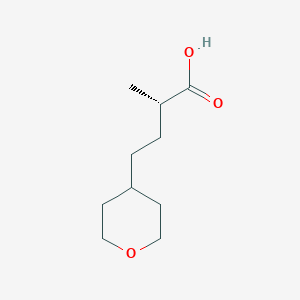
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
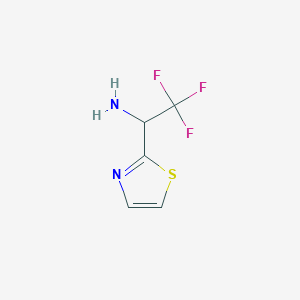


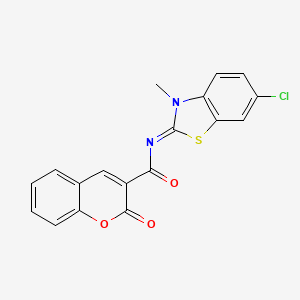
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
